molecular formula C11H17NO2 B1663981 1-Pentanol, 5-(p-aminophenoxy)- CAS No. 100055-08-1

1-Pentanol, 5-(p-aminophenoxy)-

Cat. No. B1663981
M. Wt: 195.26 g/mol
InChI Key: UGIFBNVGQGRKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanol, 5-(p-aminophenoxy)- is a bioactive chemical.

Scientific Research Applications

Biofuel Research

1-Pentanol, particularly its isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels. These pentanol isomers are found as natural by-products of microbial fermentations from amino acid substrates. Metabolic engineering has been employed to develop microbial strains for the production of these isomers, including 1-pentanol and pentenol. Although current production levels are not suitable for immediate industrial applications, this research demonstrates significant promise for future production efficiency improvements in biofuel research (Cann & Liao, 2009).

Schistosomicidal Research

1-Pentanol, 5-(p-aminophenoxy)- and related compounds have been examined for activity against Schistosoma mansoni in mice. The initial compound found active was modified to increase its activity and to minimize its ocular effects. These studies revealed that a p-aminophenoxyalkyl group is essential for schistosomicidal activity, indicating the potential of these compounds in treating parasitic infections (Collins, Davis, Edge, & Hill, 1958).

Diesel Engine Research

The use of 1-pentanol blends with diesel fuel in internal combustion engines has been researched to evaluate engine performance and exhaust emission characteristics. Studies have explored the potential of 1-pentanol, a higher-chain alcohol that can be derived from biomass, as a biofuel alternative for diesel engines. These studies assess the impact of 1-pentanol blends on emissions and power generation, indicating the potential for biofuel applications in reducing dependency on traditional diesel fuel (Yilmaz & Atmanli, 2017).

properties

IUPAC Name

5-(4-aminophenoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIFBNVGQGRKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142893
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanol, 5-(p-aminophenoxy)-

CAS RN

100055-08-1
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100055081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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